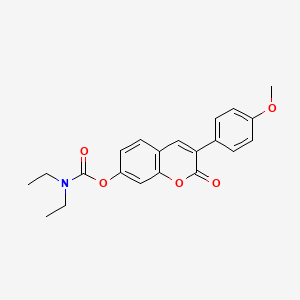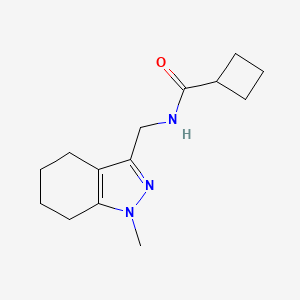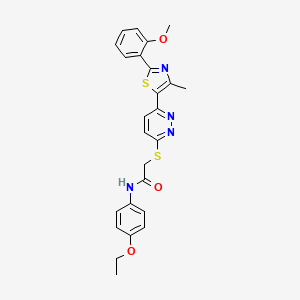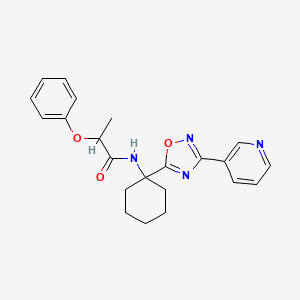
Ethyl 2-phenyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-phenyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate, also known as ethyl 2-phenyl-5-[2-(propanoyloxy)benzoyl]benzofuran-3-carboxylate, is a synthetic compound that belongs to the class of benzofuran carboxylates. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science.
Scientific Research Applications
Hypocholesterolemic Activity
Research has shown that cyclic analogs of clofibrate, including compounds structurally related to Ethyl 2-phenyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate, have been evaluated for their hypocholesterolemic activity. These compounds have demonstrated the potential to reduce serum cholesterol levels in normolipemic rats, indicating their potential as selective agents with hypocholesterolemic properties comparable to clofibrate. This highlights the compound's relevance in exploring new therapeutic agents for cholesterol management (Goldberg et al., 1977).
Synthetic Chemistry Applications
The compound has been utilized as a precursor in the synthesis of complex organic molecules. For example, it has played a role in the synthesis of nitrogen-containing bridged-ring compounds, which are conformationally restricted dopamine analogues. Such synthetic applications underscore the versatility of this compound in medicinal chemistry and drug design, offering pathways to novel compounds with potentially significant biological activity (Gentles et al., 1991).
Material Science Applications
In material science, related compounds have been investigated for their utility in the development of advanced materials. For instance, phloretic acid, a phenolic compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, a process that could be beneficial in creating materials with specific thermal and thermo-mechanical properties for a wide range of applications. This research suggests the potential of this compound derivatives in contributing to sustainable material science innovations (Trejo-Machin et al., 2017).
Photochemical Studies
This compound derivatives have also been examined in photochemical studies, such as the investigation of cis/trans isomerization of ethyl 5-phenylazo-benzofuran-2-carboxylate. These studies provide insights into the photochemical behavior of benzofuran derivatives, which could be relevant in developing photo-responsive materials or in the study of molecular processes influenced by light (Shen Yong-jia, 2010).
properties
IUPAC Name |
ethyl 2-phenyl-5-propanoyloxy-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-17(21)24-14-10-11-16-15(12-14)18(20(22)23-4-2)19(25-16)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOMTXPHLCDQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2704827.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2704832.png)
![N-[4-(1,3-Thiazol-2-yl)butan-2-yl]prop-2-enamide](/img/structure/B2704834.png)

![[8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine](/img/structure/B2704836.png)
![N-[(3,5-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B2704838.png)



![(4Z)-4-{[(2,6-dimethylphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2704846.png)

